3-Cyano-3-(2,4-dichlorophenyl)propanoic acid
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Overview
Description
3-Cyano-3-(2,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a dichlorophenyl group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyano-3-(2,4-dichlorophenyl)propanoic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-Cyano-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Scientific Research Applications
3-Cyano-3-(2,4-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group can interact with hydrophobic regions of proteins or enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
3-Cyano-3-(2,4-dichlorophenyl)propanoic acid can be compared with other similar compounds, such as:
3-(2,4-Dichlorophenyl)propionic acid: This compound lacks the cyano group and has different chemical reactivity and biological activity.
2,4-Dichlorohydrocinnamic acid: Similar to 3-(2,4-dichlorophenyl)propionic acid but with a different substitution pattern on the phenyl ring.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different functional group and application.
The uniqueness of this compound lies in its combination of the cyano and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1003707-08-1 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
3-cyano-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-1-2-8(9(12)4-7)6(5-13)3-10(14)15/h1-2,4,6H,3H2,(H,14,15) |
InChI Key |
YPWDURPSIHDKSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C#N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C#N |
Origin of Product |
United States |
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